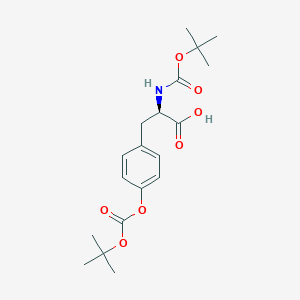

N,O-Di-boc-D-tyrosine

Description

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYIHKCPPKHOPJ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238011 | |

| Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241677-97-3 | |

| Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241677-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N,O-Di-boc-D-tyrosine can be synthesized through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a mixture of water and isopropyl alcohol at a pH of 11.5-12 and a temperature of around 37°C . The product is then isolated through extraction and crystallization processes.

Chemical Reactions Analysis

Deprotection Reactions

Selective removal of Boc groups enables further functionalization.

Acidic Deprotection

| Reagent | Conditions | Target Group | Products | References |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25°C, 1–2 hrs | N-Boc | D-Tyrosine (free amine) | |

| HCl/Dioxane | 4M, RT, 6 hrs | O-Boc | Free phenolic hydroxyl |

Notes :

-

TFA selectively cleaves the N-Boc group without affecting the O-Boc protection.

-

HCl/Dioxane removes the O-Boc group but requires longer reaction times.

Hydrogenolytic Deprotection

| Reagent | Conditions | Applications | References |

|---|---|---|---|

| H₂/Pd-C | 1 atm, RT, 12 hrs | Removal of benzyl-type groups |

Acylation and Peptide Coupling

The free carboxylic acid group undergoes standard peptide coupling reactions.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| DCC/HOBt Coupling | DCC, HOBt, DMF | Peptide bond formation with amines | 80–90% | |

| EDC/NHS Activation | EDC, NHS, CH₂Cl₂ | Activated ester for bioconjugation | 85% |

Key Applications :

-

Synthesis of tyrosine-containing peptides (e.g., enzyme substrates).

-

Bioconjugation in drug delivery systems.

Esterification and Functionalization

The carboxylic acid group is esterified to enhance solubility or enable further reactions.

| Reagent | Conditions | Products | Applications | References |

|---|---|---|---|---|

| MeOH/H₂SO₄ | Reflux, 6 hrs | Methyl ester | Intermediate for SPPS | |

| DIC/DMAP | RT, 24 hrs | tert-Butyl ester | Protection for Fmoc-SPPS |

Halogenation and Cross-Coupling

The aromatic ring undergoes electrophilic substitution for further derivatization.

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂ | 3-Bromo-D-tyrosine derivative | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |

Example :

-

Bromination at the meta position enables subsequent cross-coupling (e.g., Miyaura borylation-Suzuki coupling) to generate complex tyrosine oligomers .

Oxidation and Reduction

| Reaction | Reagents | Products | References |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH | Alcohol derivatives | |

| H₂O₂ Oxidation | H₂O₂, FeCl₃ | Quinone intermediates |

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Reagent | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Deprotection (N-Boc) | TFA | RT | 1–2 hrs | 95–100% |

| Peptide Coupling | DCC/HOBt | 0–25°C | 12–24 hrs | 80–90% |

| Bromination | Br₂/FeCl₃ | 0°C | 30 min | 70–75% |

Scientific Research Applications

N,O-Di-boc-D-tyrosine is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.

Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is utilized in the synthesis of pharmaceutical compounds and in drug development research.

Industry: It is employed in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of N,O-Di-boc-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino and hydroxyl functionalities during synthetic processes, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under mild acidic conditions, revealing the free amino and hydroxyl groups for further reactions .

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares N,O-Di-Boc-D-tyrosine with structurally related compounds, focusing on molecular properties, protecting groups, and applications:

Key Differences and Research Findings

Protecting Group Strategies

- Boc vs. Fmoc :

- Boc (tert-butoxycarbonyl) is stable under basic conditions but cleaved by strong acids (e.g., TFA). This makes Boc-protected compounds like This compound ideal for syntheses requiring acid-labile protection .

- Fmoc (fluorenylmethyloxycarbonyl), seen in N-Fmoc-O-benzyl-D-tyrosine , is removed under mild basic conditions (e.g., piperidine), enabling orthogonal deprotection in multi-step reactions .

Substituent Effects

- O-Benzyl vs. O-tert-butyl: O-Benzyl (e.g., in N-Boc-O-benzyl-D-tyrosine) increases hydrophobicity and is cleaved via hydrogenolysis, offering versatility in deprotection . O-tert-butyl (e.g., N-Boc-O-tert-butyl-D-tyrosine) provides steric hindrance, enhancing stability but requiring harsher conditions (e.g., TFA) for removal .

Phosphate and Iodine Modifications :

Solubility and Stability

- N-Boc-O-benzyl-D-tyrosine is slightly water-soluble, whereas This compound lacks reported solubility data, likely favoring organic solvents due to its Boc groups .

- Storage requirements vary: N-Boc-O-benzyl-D-tyrosine requires -20°C for stability, while N-Boc-O-tert-butyl-D-tyrosine is stored at 0–6°C .

Biological Activity

N,O-Di-boc-D-tyrosine is a derivative of the amino acid tyrosine, modified with two tert-butoxycarbonyl (Boc) groups. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two Boc protecting groups attached to the nitrogen and oxygen atoms of the tyrosine molecule. The structural formula can be represented as follows:

This modification enhances the stability and solubility of the compound, making it suitable for various biological applications.

Biological Activities

1. Antioxidant Activity

Research indicates that tyrosine derivatives, including this compound, exhibit significant antioxidant properties. The phenolic structure of tyrosine is responsible for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can effectively reduce oxidative damage in cellular models .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating insulin signaling pathways. Inhibition of PTPs may have therapeutic implications for conditions such as diabetes and obesity .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The phenolic hydroxyl group in tyrosine derivatives allows them to donate electrons to free radicals, neutralizing their harmful effects.

- Enzyme Interaction: By mimicking natural substrates or altering enzyme conformation, this compound can inhibit target enzymes effectively.

- Cellular Uptake: The Boc groups enhance cellular permeability, facilitating better absorption and bioavailability within biological systems.

Case Studies

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of various tyrosine derivatives, this compound exhibited a significant reduction in lipid peroxidation levels in vitro. The results indicated an IC50 value comparable to established antioxidants such as ascorbic acid .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests revealed that this compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, suggesting its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s biomedical applications?

- Application Example :

- Feasible : Use computational modeling (e.g., DFT) to predict Boc group stability in drug delivery systems.

- Novel : Explore its role in synthesizing D-peptide therapeutics resistant to proteolysis.

- Ethical : Adhere to ACS guidelines for safe handling of Boc-protected compounds.

- Outcome : Prioritize studies aligning with NIH priorities (e.g., antimicrobial peptides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.